molecular formula C13H19BrN2O4S2 B3227974 (R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate CAS No. 1261235-40-8

(R)-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate

Cat. No.: B3227974
CAS No.: 1261235-40-8
M. Wt: 411.3 g/mol
InChI Key: BHRXVLNIBDVDDS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group, a sulfonamide group, and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification, typically using tert-butyl alcohol and an acid catalyst.

    Attachment of the Bromothiophene Moiety: The bromothiophene group is attached through a coupling reaction, such as a Suzuki or Stille coupling, using a bromothiophene derivative and a suitable palladium catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

®-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Material Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromothiophene moiety may participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 3-(5-chlorothiophene-2-sulfonamido)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    ®-tert-Butyl 3-(5-methylthiophene-2-sulfonamido)pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of bromine.

    ®-tert-Butyl 3-(5-fluorothiophene-2-sulfonamido)pyrrolidine-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

®-tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to different biological activities and properties compared to its analogs.

Properties

IUPAC Name

tert-butyl (3R)-3-[(5-bromothiophen-2-yl)sulfonylamino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)16-7-6-9(8-16)15-22(18,19)11-5-4-10(14)21-11/h4-5,9,15H,6-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRXVLNIBDVDDS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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